7-Sulfocholic acid

説明

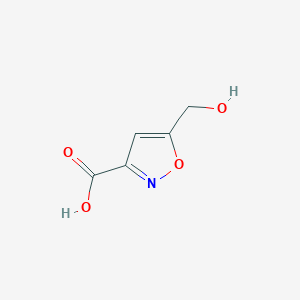

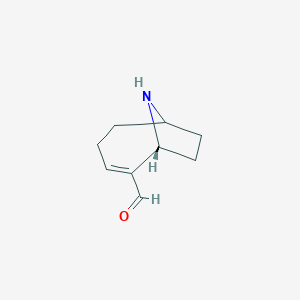

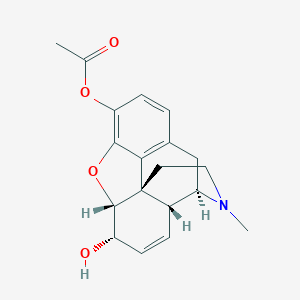

7-Sulfocholic acid, also known as 7-sulfocholate or cholic acid 7-sulfate, is a metabolite of the primary bile acid cholic acid . It is produced by the conjugation of a sulfate group with the hydroxy group at position 7 of cholic acid in the liver and gut .

Molecular Structure Analysis

The molecular formula of 7-Sulfocholic acid is C24H40O8S . It has an average mass of 488.635 Da and a mono-isotopic mass of 488.244385 Da .Physical And Chemical Properties Analysis

7-Sulfocholic acid has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 121.6±0.4 cm3 . It has 8 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds . Its polar surface area is 150 Å2, and its polarizability is 48.2±0.5 10-24 cm3 . Its surface tension is 61.4±5.0 dyne/cm, and its molar volume is 364.7±5.0 cm3 .科学的研究の応用

Biochemical Research

“7-Sulfocholic acid” is a metabolite of the primary bile acid cholic acid . It is produced by conjugation of a sulfate group with the hydroxy group at position 7 of cholic acid in the liver and gut . This compound is often used in biochemical research, particularly in studies related to endocrinology and metabolism .

Lipid Research

As a type of bile acid, “7-Sulfocholic acid” plays a crucial role in lipid research. It is part of the sterol lipids category, which are essential components of cell membranes and precursors of various bioactive steroids . Researchers often use this compound to study lipid roles in biology, health, and disease .

Drug Metabolism Studies

“7-Sulfocholic acid” is a bile acid metabolite, and its study is vital in understanding drug metabolism. Bile acids are known to influence drug absorption, distribution, metabolism, and excretion, thereby affecting the pharmacokinetics and pharmacodynamics of drugs .

Gut Microbiome Research

The gut microbiome plays a significant role in the metabolism of bile acids, including “7-Sulfocholic acid”. Changes in the gut microbiome can affect the levels of this compound, which in turn can influence various physiological processes .

Alcohol-Induced Dysbiosis Studies

Research has shown that alcohol consumption can significantly decrease the level of “7-Sulfocholic acid” in the body . This finding is crucial in studying the effects of alcohol-induced gut microbiome dysbiosis .

Infection Research

“7-Sulfocholic acid” has been found to be involved in the colonization of certain bacteria in the gut. For instance, a study showed that alcohol-induced microbiome dysbiosis contributes to decreased levels of secondary bile acids, affecting the colonization of Klebsiella pneumoniae in mice’s intestines .

Potential Therapeutic Applications

Some secondary bile acids, such as “7-Sulfocholic acid”, might be potential drugs to prevent the colonization and spread of certain bacteria like Klebsiella pneumoniae . This opens up new avenues for therapeutic applications of this compound.

Dietary Studies

The levels of “7-Sulfocholic acid” can be influenced by diet, particularly diets supplemented with cholic acid or chenodeoxycholic acid . This makes it a useful compound in dietary studies, particularly those investigating the effects of diet on bile acid metabolism .

作用機序

Target of Action

7-Sulfocholic acid, also known as Cholic acid 7-sulfate, is a metabolite of Cholic acid . The primary target of 7-Sulfocholic acid is the TGR5 receptor . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and intestine among other tissues. Activation of TGR5 leads to an increase in energy expenditure and helps in reducing weight.

Mode of Action

7-Sulfocholic acid acts as an agonist for the TGR5 receptor . By binding to this receptor, it induces the secretion of glucagon-like peptide-1 (GLP-1) . GLP-1 is an incretin hormone that stimulates insulin secretion in a glucose-dependent manner.

Biochemical Pathways

The activation of the TGR5 receptor by 7-Sulfocholic acid leads to the stimulation of the cAMP-dependent pathway . This results in the activation of Protein Kinase A (PKA), which then leads to the secretion of GLP-1. The increased levels of GLP-1 stimulate insulin secretion, which helps in the regulation of blood glucose levels.

Result of Action

The action of 7-Sulfocholic acid results in the increased secretion of GLP-1 . This leads to an increase in insulin secretion, which helps in the regulation of blood glucose levels. Therefore, 7-Sulfocholic acid may play a role in the management of metabolic disorders such as diabetes.

特性

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVLNNMINXAIKC-OELDTZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185040 | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Sulfocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

7-Sulfocholic acid | |

CAS RN |

60320-05-0 | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60320-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Sulfocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 7-sulfocholic acid?

A: 7-Sulfocholic acid functions as a gut-restricted agonist of the G protein-coupled bile acid receptor 1 (TGR5). [] Upon binding to TGR5, CA7S stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L cells. []

Q2: How does the activity of 7-sulfocholic acid differ from other TGR5 agonists?

A: Unlike synthetic TGR5 agonists that are readily absorbed into systemic circulation and can cause undesirable off-target effects, CA7S remains largely confined to the gut. [] This gut-restricted activity profile makes CA7S a potentially safer therapeutic option for metabolic disorders like type 2 diabetes.

Q3: What is the link between bariatric surgery, 7-sulfocholic acid, and improved glucose tolerance?

A: Bariatric surgery, a highly effective treatment for obesity and type 2 diabetes, has been observed to increase gut levels of CA7S in both mice and humans. [] This increased CA7S, through its action on TGR5 and subsequent GLP-1 release, contributes to improved glucose tolerance observed after surgery. []

Q4: Beyond its effects on glucose metabolism, what other physiological roles might 7-sulfocholic acid play?

A: Research suggests that CA7S can influence gut microbiota composition, particularly promoting the growth of beneficial bacteria. [, ] In a study on Xianju yellow chickens, dietary supplementation with fulvic acid, a compound known to increase CA7S levels, led to a decrease in the abundance of potentially harmful bacteria like Mucispirillum, Anaerofustis, and Campylobacter while increasing beneficial genera such as Lachnoclostridium, Subdoligranulum, and Sphaerochaeta. [] This modulation of the gut microbiota by CA7S might contribute to its overall beneficial effects on host health.

Q5: What are the potential implications of 7-sulfocholic acid for future therapeutic development?

A: The gut-restricted activity and ability to stimulate GLP-1 secretion make 7-sulfocholic acid a promising target for developing new treatments for metabolic disorders, particularly type 2 diabetes. [] Further research is needed to fully elucidate its potential and develop effective delivery strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)